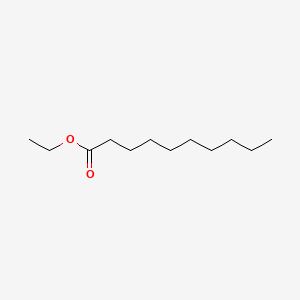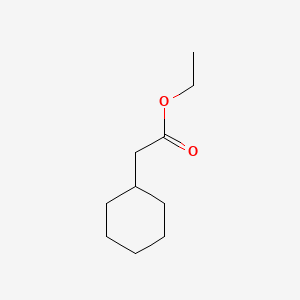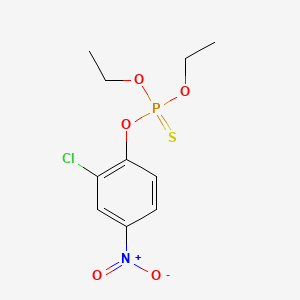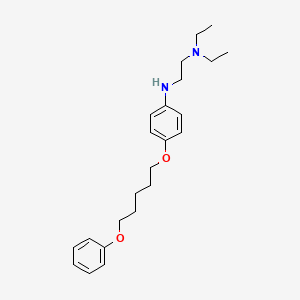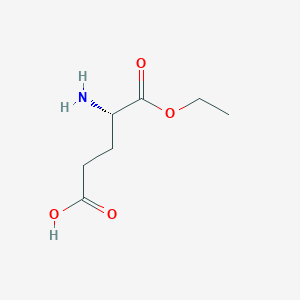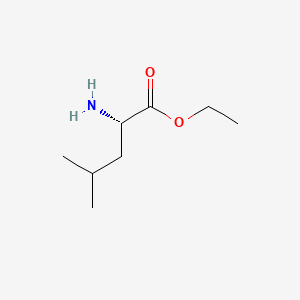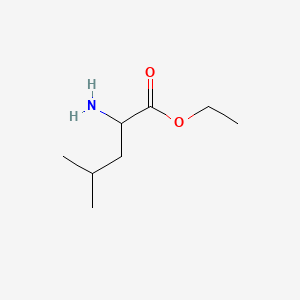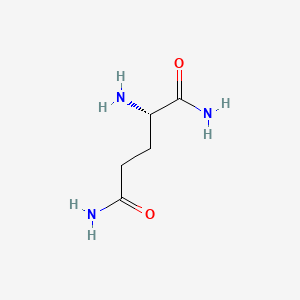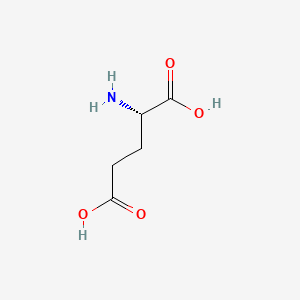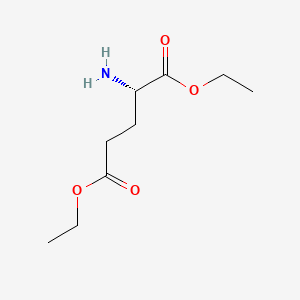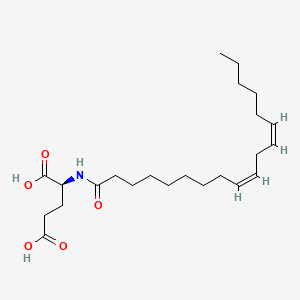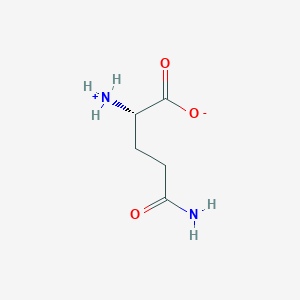![molecular formula C20H30INO3 B1671723 3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide CAS No. 129109-88-2](/img/structure/B1671723.png)
3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Troventol,” also known by its chemical name Ipratropium bromide , is a bronchodilator used to treat respiratory conditions. It helps widen the airways, allowing better airflow to the lungs during inhalation. Specifically, it is employed in cases where breathing becomes difficult due to conditions like chronic obstructive pulmonary disease (COPD) and asthma .
Preparation Methods
Chemical Reactions Analysis
Ipratropium bromide undergoes various chemical reactions:
Quaternization: The initial synthesis involves quaternization of atropine with isopropyl bromide.
Bronchodilation Mechanism: It acts as an anticholinergic agent, blocking acetylcholine receptors on bronchial smooth muscle cells, leading to bronchodilation.
Common Reagents: Isopropyl bromide, atropine, and hydrochloric acid.
Major Products: The main product is ipratropium bromide itself, which inhibits bronchoconstriction.
Scientific Research Applications
Clinical Use: Ipratropium bromide is widely used in the treatment of COPD and asthma.
Chemistry: It serves as a valuable tool for studying bronchial reactivity and cholinergic pathways.
Biology: Researchers explore its effects on airway smooth muscle and mucus secretion.
Medicine: It is administered via inhalation to manage acute bronchospasms.
Industry: Ipratropium bromide is a key component in inhalers and nebulizers.
Mechanism of Action
Anticholinergic Effect: By blocking muscarinic acetylcholine receptors, it reduces bronchial tone and inhibits mucus secretion.
Local Action: Its bronchodilatory effect occurs primarily at the site of administration (local rather than systemic).
Targets: Muscarinic receptors on bronchial smooth muscle cells.
Pathways: Inhibition of the phospholipase C pathway and reduction in intracellular calcium levels.
Comparison with Similar Compounds
Uniqueness: Ipratropium bromide’s specificity for bronchial smooth muscle makes it distinct.
Similar Compounds: Other bronchodilators include albuterol, tiotropium, and aclidinium bromide.
Properties
CAS No. |
129109-88-2 |
|---|---|
Molecular Formula |
C20H30INO3 |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-(hydroxymethyl)-2-phenylbutanoate;iodide |
InChI |
InChI=1S/C20H30NO3.HI/c1-4-20(14-22,15-8-6-5-7-9-15)19(23)24-18-12-16-10-11-17(13-18)21(16,2)3;/h5-9,16-18,22H,4,10-14H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,20?; |
InChI Key |
PIQNXFBDPDECGD-DGPRCEOPSA-M |
SMILES |
CCC(CO)(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)[N+]3(C)C.[I-] |
Isomeric SMILES |
CCC(CO)(C1=CC=CC=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)[N+]3(C)C.[I-] |
Canonical SMILES |
CCC(CO)(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)[N+]3(C)C.[I-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
hydroxymethylphenylbutyric acid iodomethylate tropine ester troventol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


